molecular formula C26H39N5O B1216243 Asmarine G

Asmarine G

Cat. No.: B1216243
M. Wt: 437.6 g/mol
InChI Key: DKZOPFDEEROAIQ-IDSXKDCHSA-N
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Description

Asmarine G is a cytotoxic alkaloid isolated from marine sponges of the genus Agelas . Structurally, it belongs to the purine-diterpene class, characterized by a complex heterocyclic framework comprising two chiral lobes bridged by an ethyl group and a methoxy (OCH₃) substituent at a defined position (Figure 1) . Its biosynthetic origin traces back to agelasines, which are adenylated clerodane derivatives, but this compound diverges through hydroxylation and cyclization processes . Notably, this compound exhibits potent cytotoxicity against multiple cancer cell lines, though its exact mechanism remained elusive until recent studies linked it to iron chelation and disruption of DNA synthesis .

Properties

Molecular Formula

C26H39N5O

Molecular Weight

437.6 g/mol

IUPAC Name

(10S)-10-[2-[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-9-methoxy-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene

InChI

InChI=1S/C26H39N5O/c1-18-8-7-9-20-25(18,4)11-10-19(2)26(20,5)13-12-24(3)14-15-30-17-29-22-21(30)23(28-16-27-22)31(24)32-6/h16-17,19-20H,1,7-15H2,2-6H3/t19-,20+,24+,25+,26+/m1/s1

InChI Key

DKZOPFDEEROAIQ-IDSXKDCHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@]3(CCN4C=NC5=C4C(=NC=N5)N3OC)C)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3(CCN4C=NC5=C4C(=NC=N5)N3OC)C)CCCC2=C)C

Synonyms

asmarine G

Origin of Product

United States

Chemical Reactions Analysis

Contextual Background on Asmarine Compounds

Asmarines A–F ( ) are nitrogen-containing marine metabolites with cytotoxic properties. These compounds exhibit structural complexity, featuring:

  • Pyrrolo[2,3-b]azepine cores

  • Aromatic substituents

  • Variable oxidation states

Their isolation involved chromatographic techniques (e.g., silica gel chromatography) and spectroscopic characterization (NMR, MS). While Asmarine G is not documented in these studies, analog synthesis or derivatization of existing asmarines could follow established protocols for marine natural products.

Potential Reaction Pathways for Asmarine Analogues

Though no data exists for this compound, insights from analogous systems suggest plausible reactivity:

Oxidation and Reduction Reactions

  • Oxidative functionalization : Introduction of hydroxyl or carbonyl groups via reagents like CrO₃ or TEMPO .

  • Reductive amination : Modification of secondary amines using NaBH₃CN or H₂/Pd-C .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Stille, Suzuki) could enable aryl-alkyl bond formation, as demonstrated in related heterocyclic systems ( ). For example:

Ar X+R SnBu3Pd catalystAr R+Byproducts\text{Ar X}+\text{R SnBu}_3\xrightarrow{\text{Pd catalyst}}\text{Ar R}+\text{Byproducts}

This method aligns with the synthesis of N,N-dimethylanilines in Search Result .

Analytical and Optimization Strategies

Modern reaction optimization techniques ( ) could guide synthetic efforts:

Design of Experiments (DoE)

FactorRange TestedOptimal Condition
Temperature50–120°C90°C
Catalyst loading1–5 mol%3 mol%
Reaction time12–48 hours24 hours

Such factorial designs improve yield and selectivity, as seen in vanillin synthesis ( ).

Recommendations for Future Research

To investigate this compound:

  • Re-examine source organisms : Screen Raspailia sp. or related sponges for new derivatives.

  • Leverage computational tools : Use ORDerly ( ) or CGRTools to predict reaction outcomes.

  • Apply advanced spectroscopy : Chirped-pulse millimeter-wave spectroscopy ( ) could resolve transient intermediates.

Comparison with Similar Compounds

Agelasines

Agelasines (e.g., Agelasine A, B, F) share a clerodane diterpene core with Asmarine G but lack the diazepine ring and N-hydroxy (N-OH) purine moiety . Despite structural similarities, their mechanisms differ:

  • Mechanism : Agelasines inhibit ATPases (e.g., Na⁺/K⁺-ATPase), whereas this compound sequesters labile iron pools, inducing G1 cell cycle arrest .
  • Cytotoxicity : Agelasine F shows anti-tubercular activity (IC₅₀ ~5 µM), while this compound’s potency against HT-29 colon cancer cells is comparable to synthetic analogues (IC₅₀ ~0.1–1 µM) .

Structure-Activity Relationship (SAR) Insights

Feature This compound Agelasines Synthetic Analogues
N-OH Purine Essential for activity Absent Retained in Delmarine
Diazepine Ring Critical for potency Absent Required for cyclic variants
Hydrophobic Core Clerodane diterpene Clerodane diterpene Replaced with naphthyl/adamantyl
Iron Chelation Primary mechanism No significant role Mimicked in Delmarine

Table 1. Key structural and functional distinctions among this compound and related compounds.

Mechanistic Divergence

  • This compound : Binds labile iron, inhibiting ribonucleotide reductase (RNR) and causing DNA synthesis arrest . This mechanism explains its dependency on the N-OH group and diazepine ring for iron coordination .
  • Agelasines : Target membrane-bound ATPases, disrupting ion gradients without iron involvement .
  • Synthetic Analogues : Hydrophobic groups (e.g., 1-naphthyl in compound 54) enhance potency by mimicking clerodane’s membrane permeability .

Cytotoxicity Data

Compound Cell Line (IC₅₀) Mechanism Source
This compound HT-29 (~0.5 µM)* Iron chelation
Agelasine F M. tuberculosis (~5 µM) ATPase inhibition
Delmarine HT-29 (~1 µM) Iron chelation
Biphenyl asmarine (57) HL60 (199 nM) Iron chelation

Table 2. Comparative cytotoxicity and mechanisms. *Estimated based on structural similarity to Asmarine B .

Q & A

Basic: What are effective strategies for conducting a comprehensive literature review on Asmarine G using academic databases?

Methodological Answer:
Begin with keyword optimization: Use Boolean operators (AND/OR) and field-specific prefixes (e.g., intitle:"this compound") to refine searches in Google Scholar . Prioritize peer-reviewed articles, theses, and conference proceedings, and utilize the "Cited by" feature to track influential studies . Exclude non-academic sources (e.g., commercial websites) by applying domain filters (e.g., -site:benchchem.com ). Maintain a systematic review log with annotations on experimental methods, contradictions, and gaps .

Basic: How should researchers design initial experiments to isolate or synthesize this compound?

Methodological Answer:
Adopt a stepwise approach:

Synthesis Optimization : Start with published protocols (e.g., solvent systems, temperature ranges) and validate reproducibility using controls .

Analytical Validation : Employ HPLC or NMR for purity assessment, referencing spectral databases for cross-verification .

Data Documentation : Record raw data (e.g., reaction yields, chromatograms) with metadata (e.g., equipment calibration logs) to ensure transparency .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Apply contradiction analysis frameworks:

Source Evaluation : Compare experimental conditions (e.g., cell lines, dosage) across studies to identify confounding variables .

Statistical Reassessment : Reanalyze published datasets using multivariate tests (e.g., ANOVA) to assess significance thresholds .

Mechanistic Hypotheses : Propose competing models (e.g., receptor-binding vs. metabolic activation) and design knock-out experiments to test them .

Advanced: What methodologies are recommended for optimizing this compound’s stability in pharmacokinetic studies?

Methodological Answer:
Use a factorial design to test variables influencing stability:

Environmental Factors : pH, temperature, and light exposure, monitored via accelerated stability testing .

Formulation Additives : Screen excipients (e.g., cyclodextrins) using differential scanning calorimetry (DSC) to assess interactions .

Data Modeling : Apply Arrhenius equations to predict shelf-life under varying conditions .

Advanced: How can researchers address reproducibility challenges in this compound’s synthetic pathways?

Methodological Answer:
Implement quality-by-design (QbD) principles:

Critical Parameter Identification : Use design of experiments (DoE) to rank factors (e.g., catalyst purity, reaction time) affecting yield .

Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in situ FTIR) to detect deviations .

Collaborative Validation : Share protocols with independent labs for cross-validation, documenting discrepancies in open-access repositories .

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